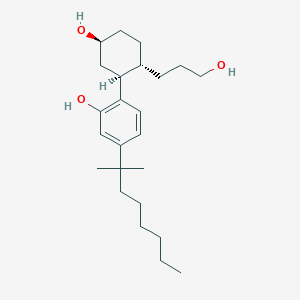

![molecular formula C24H40O3 B211208 2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol CAS No. 2365471-91-4](/img/structure/B211208.png)

2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol

Vue d'ensemble

Description

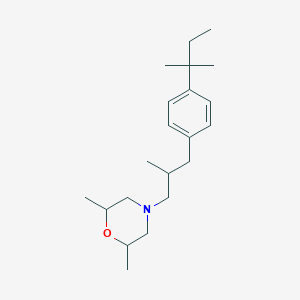

This compound, also known as CP55940, is a synthetic cannabinoid agonist . It has a molecular formula of C24H40O3 and a molecular weight of 376.6 g/mol .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes a phenol group, a cyclohexyl group, and a long alkyl chain . The compound has three stereocenters, leading to several possible stereoisomers .Physical And Chemical Properties Analysis

The compound has a molecular weight of 376.6 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . The compound is also characterized by a high logP value of 6.1, indicating its lipophilic nature .Applications De Recherche Scientifique

Endocannabinoid System Research

CP 55,940 is extensively used as a research tool to study the endocannabinoid system, which plays a crucial role in regulating a broad range of physiological processes including pain sensation, mood, and memory .

Cancer Research

Research has investigated the cytotoxicity of CP 55,940 in human embryonic rhabdomyosarcoma (RD) cell lines, showing concentration-dependent decreases in cell viability .

Mécanisme D'action

Target of Action

The compound, also known as rel-2-((1R,2R,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol , is categorized as a synthetic cannabinoid . Its primary targets are the cannabinoid receptors in the body . These receptors play a crucial role in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

As a synthetic cannabinoid, this compound acts as a potent non-selective cannabinoid receptor agonist . This means it binds to and activates both of the main cannabinoid receptors, CB1 and CB2 . The activation of these receptors can lead to various physiological responses depending on the location of the receptor and the cell type in which it is expressed .

Biochemical Pathways

The activation of cannabinoid receptors by this compound can affect several biochemical pathways. For instance, the activation of CB1 receptors in the central nervous system can inhibit the release of neurotransmitters, thereby affecting signal transmission between neurons . The exact pathways affected can vary widely depending on the specific physiological context.

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to have complex pharmacokinetics influenced by factors such as route of administration and individual metabolic differences .

Result of Action

The activation of cannabinoid receptors by this compound can lead to a wide range of effects at the molecular and cellular level. These can include changes in cell signaling, alterations in gene expression, and effects on synaptic plasticity . The specific effects can vary depending on factors such as the cell type and the specific receptor subtype involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound or its targets .

Propriétés

IUPAC Name |

2-[(1R,2R,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZFFALZMRAPHQ-KAGYGMCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@H](CC[C@H]2CCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017790 | |

| Record name | 2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyl-2-octanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)